molecular formula C6H16FN2O2P B114735 2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine CAS No. 141102-74-1

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine

Cat. No. B114735
M. Wt: 198.18 g/mol
InChI Key: SQOVUABAJBECMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine, also known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. DFP has been used to study the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine inhibits acetylcholinesterase by binding irreversibly to the enzyme's active site. This prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The resulting increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure.

Biochemical And Physiological Effects

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the activation of inflammatory pathways. These effects can lead to a variety of symptoms, including muscle weakness, respiratory distress, seizures, and organ failure.

Advantages And Limitations For Lab Experiments

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine has several advantages as a research tool, including its potency, specificity, and irreversibility as an acetylcholinesterase inhibitor. However, its toxicity and potential for causing harm to laboratory personnel limit its use in certain experimental settings. Appropriate safety precautions must be taken when handling and disposing of 2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine, and alternative compounds may be preferred for certain applications.

Future Directions

Future research on 2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine may focus on developing new drugs that target acetylcholinesterase and other cholinergic pathways, investigating the mechanisms underlying its toxic effects, and exploring its potential as a diagnostic tool for neurological disorders. Additionally, studies may be conducted to evaluate the safety and efficacy of 2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine and other organophosphate compounds in various clinical and environmental contexts.

Synthesis Methods

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine can be synthesized by reacting dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. The reaction produces 2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine as a colorless liquid that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine has been used in various scientific research applications, including the study of acetylcholinesterase inhibitors, the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders, and the investigation of the biochemical and physiological effects of organophosphate compounds.

properties

CAS RN

141102-74-1

Product Name

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine

Molecular Formula

C6H16FN2O2P

Molecular Weight

198.18 g/mol

IUPAC Name

2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine

InChI

InChI=1S/C6H16FN2O2P/c1-8(2)5-6-11-12(7,10)9(3)4/h5-6H2,1-4H3

InChI Key

SQOVUABAJBECMK-UHFFFAOYSA-N

SMILES

CN(C)CCOP(=O)(N(C)C)F

Canonical SMILES

CN(C)CCOP(=O)(N(C)C)F

synonyms

2-dimethylaminoethyl-(dimethylamido)fluorophosphate
GV substance
GV-phosphoramidofluoridate

Origin of Product

United States

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